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These application notes provide a detailed protocol for utilizing a SARS-CoV-2 pseudovirus
neutralization assay, a critical tool for evaluating the efficacy of neutralizing antibodies, sera
from vaccinated or convalescent individuals, and potential therapeutic candidates against
SARS-CoV-2. This document outlines the principles of the assay, a step-by-step experimental
protocol, and methods for data analysis.

A pseudovirus neutralization assay is a safe and effective alternative to using live, infectious
SARS-CoV-2, as it is conducted in a Biosafety Level 2 (BSL-2) laboratory.[1][2] The assay
employs pseudoviruses, which are non-replicating viral particles that have the surface Spike
(S) protein of SARS-CoV-2 but contain the genome of a different virus, often a retrovirus or
lentivirus, engineered to express a reporter gene like luciferase or green fluorescent protein
(GFP).[3][4][5] The SARS-CoV-2 S protein mediates entry into host cells by binding to the
angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][6] Neutralizing antibodies or other
inhibitors that block the interaction between the S protein and ACE2 will prevent the
pseudovirus from entering the host cells, resulting in a quantifiable reduction in the reporter

gene expression.[3][4]

The effectiveness of a test substance, such as "SARS-CoV-2-IN-44", is determined by its
ability to reduce the signal from the reporter gene. This is often expressed as the half-maximal
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inhibitory concentration (IC50) or the 50% neutralization titer (NT50), which represents the
concentration or dilution of the substance required to inhibit pseudovirus entry by 50%.[3][7]

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific cell
lines, pseudovirus preparations, and reagents used.

Materials and Reagents

e Cell Lines:
o HEK293T cells (for pseudovirus production)

o HEK293T cells stably expressing human ACE2 (HEK293T-hACEZ2) or other susceptible
target cells (e.g., Vero E6).[2][7]

» Plasmids for Pseudovirus Production:
o A plasmid encoding the SARS-CoV-2 Spike protein.
o Alentiviral or retroviral backbone plasmid containing a reporter gene (e.g., luciferase).
o Plasmids encoding the necessary viral packaging proteins (e.g., gag, pol, rev).

o Reagents for Cell Culture and Transfection:

o Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin.

o Transfection reagent (e.g., Lipofectamine 2000, PEI).[7][8]
o Opti-MEM Reduced Serum Medium.[8]
e Assay Reagents:

o Test substance ("SARS-CoV-2-IN-44"): monoclonal antibody, patient serum, or small
molecule inhibitor.
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o Control antibodies (neutralizing and non-neutralizing).

o Luciferase assay reagent (if using a luciferase reporter).

e Equipment:

o

Standard cell culture incubator (37°C, 5% CQO2).

[¢]

Biosafety cabinet.

[e]

Luminometer or fluorescence plate reader.

[e]

96-well cell culture plates (white, clear-bottom for luminescence assays).[8]

o

Standard laboratory equipment (pipettes, centrifuges, etc.).

Phase 1: Production and Titration of SARS-CoV-2

Pseudovirus
Day 1: Seeding HEK293T Cells

o Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the
day of transfection.

Day 2: Transfection

o Prepare the plasmid DNA mixture for transfection. The optimal ratio of spike plasmid to
backbone plasmid to packaging plasmids should be determined empirically, but a common
starting point is a 1:1:1 ratio.

« In a sterile tube, mix the plasmids with Opti-MEM.

e In a separate tube, mix the transfection reagent with Opti-MEM and incubate for 5 minutes at
room temperature.[8]

o Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20-30
minutes at room temperature to allow complexes to form.
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o Carefully add the transfection mixture to the HEK293T cells.

¢ Incubate the cells at 37°C with 5% CO2.

Day 3: Change of Medium

o Approximately 12-18 hours post-transfection, remove the transfection medium and replace it

with fresh, complete DMEM.

Day 4-5: Harvest of Pseudovirus

At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the
pseudovirus particles.

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell
debris.

Filter the clarified supernatant through a 0.45 pm filter.[7]

The pseudovirus can be used immediately, stored at 4°C for short-term use, or aliquoted and
stored at -80°C for long-term use.[7]

Titration of Pseudovirus

Seed HEK293T-hACE2 cells in a 96-well plate.

The next day, prepare serial dilutions of the pseudovirus supernatant.
Infect the cells with the different dilutions of the pseudovirus.

Incubate for 48-72 hours.

Measure the reporter gene expression (e.g., luminescence for luciferase).

The titer is typically expressed as Relative Light Units (RLU) per mL or Transducing Units
(TU) per mL. The optimal dilution for the neutralization assay should result in a strong signal
that is within the linear range of the luminometer.[9]
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Phase 2: Pseudovirus Neutralization Assay

Day 1: Seeding Target Cells

Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at an appropriate density
(e.g., 1-2 x 10™4 cells/well).[1]

Day 2: Neutralization Reaction and Infection

Prepare serial dilutions of the test substance ("SARS-CoV-2-IN-44") and control antibodies
in DMEM.

In a separate 96-well plate, mix the diluted test substance with the optimized dilution of the
SARS-CoV-2 pseudovirus.

Include control wells:
o Virus Control: Pseudovirus mixed with medium only (represents 100% infection).
o Cell Control: Medium only (represents 0% infection/background).

Incubate the pseudovirus-antibody mixture at 37°C for 1 hour to allow for neutralization to
occur.[8]

Remove the medium from the seeded HEK293T-hACE2 cells and add the pseudovirus-
antibody mixtures to the cells.

Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

Day 4: Measurement of Reporter Gene Expression

If using a luciferase reporter, allow the plate to equilibrate to room temperature.
Add the luciferase substrate to each well according to the manufacturer's instructions.[10]

Measure the luminescence using a plate luminometer.

Data Presentation and Analysis
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The raw data (e.g., RLU values) should be processed to determine the percent neutralization
for each dilution of the test substance.

Calculation of Percent Neutralization: The percent neutralization is calculated using the
following formula:[11] % Neutralization = [1 - (RLU of sample - Average RLU of cell control) /
(Average RLU of virus control - Average RLU of cell control)] * 100

The results can then be plotted in a dose-response curve with the concentration or dilution of
the test substance on the x-axis and the percent neutralization on the y-axis. The IC50 or NT50
value is determined by fitting the data to a non-linear regression model (e.g., four-parameter
logistic regression).[9]

Example Data Tables

Table 1: Raw Luminescence Data (RLU)

Dilution of SARS-

S Replicate 1 Replicate 2 Average RLU
1:10 15,234 16,543 15,888.5
1:100 45,789 48,231 47,010
1:1,000 150,345 155,876 153,110.5
1:10,000 480,987 495,234 488,110.5
1:100,000 950,234 965,432 957,833

Virus Control 1,002,345 1,015,678 1,009,011.5
Cell Control 5,678 5,890 5,784

Table 2: Calculated Percent Neutralization and IC50
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Dilution of SARS-CoV-2-IN-

o Average RLU Percent Neutralization
1:10 15,888.5 98.4%
1:100 47,010 95.3%
1:1,000 153,110.5 84.9%
1:10,000 488,110.5 51.6%
1:100,000 957,833 5.1%
Calculated IC50 ~1:9,500
Visualizations
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Caption: Workflow of the SARS-CoV-2 pseudovirus neutralization assay.
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Caption: Mechanism of pseudovirus neutralization by an inhibitory substance.
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Caption: Logical relationship between inhibitor concentration and assay output.
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» To cite this document: BenchChem. [Application Notes and Protocols for SARS-CoV-2
Pseudovirus Neutralization Assays]. BenchChem, [2025]. [Online PDF]. Available at:
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neutralization-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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